E3 Ligand-Linker Conjugate 10 is classified under E3 ligase ligands, which are essential for the development of PROTACs. These ligands interact with specific E3 ligases, including cereblon and von Hippel-Lindau, to form ternary complexes that lead to the degradation of proteins implicated in various diseases. The compound is synthesized through various chemical methodologies that allow for precise control over its structure and function.
The synthesis of E3 Ligand-Linker Conjugate 10 involves several key methods:
The synthetic routes can vary significantly based on the specific E3 ligase being targeted and the nature of the linker used.
E3 Ligand-Linker Conjugate 10 exhibits a complex molecular structure characterized by:
The molecular data indicates that modifications in either the linker or ligand structure can significantly impact the efficacy and specificity of PROTACs .
The primary chemical reactions involved in creating E3 Ligand-Linker Conjugate 10 include:
Technical details reveal that optimizing reaction conditions can enhance yield and specificity during these processes.
The mechanism of action for E3 Ligand-Linker Conjugate 10 involves several steps:
This mechanism underscores the potential for selective degradation of disease-related proteins, providing a novel therapeutic strategy.
E3 Ligand-Linker Conjugate 10 possesses several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm these properties .
E3 Ligand-Linker Conjugate 10 has significant applications in scientific research and drug development:
The ubiquitin-proteasome system (UPS) is the primary machinery for selective intracellular protein degradation in eukaryotic cells. Within this system, E3 ubiquitin ligases serve as the critical substrate recognition modules, determining the specificity and efficiency of protein ubiquitination. Humans possess >600 E3 ligases, categorized into three major classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) ligases [1] [4]. RING E3s, the most abundant class (~600 members), facilitate the direct transfer of ubiquitin from E2 conjugating enzymes to substrate proteins. This transfer involves polyubiquitin chain formation on lysine residues of the target protein, marking it for recognition and destruction by the 26S proteasome [4]. The vast diversity of E3 ligases enables precise spatiotemporal control over proteostasis, regulating essential processes from cell cycle progression to stress responses.
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that hijacks the UPS for targeted protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding "warhead," an E3 ligase-binding "anchor," and a chemical linker. The first-generation PROTACs, reported in 2001, utilized peptide-based ligands (e.g., the ALAPYIP peptide for von Hippel-Lindau (VHL) E3 ligase or an IκBα phosphopeptide for SCFβ-TRCP) to recruit E3 ligases [4]. However, these peptidic molecules suffered from poor cell permeability, metabolic instability, and limited bioavailability, restricting their therapeutic utility [9].
A transformative shift occurred with the discovery and development of non-peptidic, small-molecule E3 ligands. Key milestones included:
These advances overcame key limitations of peptidic PROTACs, enabling cell-permeable, drug-like degraders with catalytic activity and sub-stoichiometric efficacy [9].
E3 Ligand-Linker Conjugate 10 (CAS: 1073560-68-5) exemplifies a strategically functionalized building block designed to streamline PROTAC synthesis and optimization. As a pre-conjugated entity, it consists of a high-affinity E3 ligase ligand (e.g., derived from CRBN or VHL chemotypes) covalently attached to a chemical linker terminating in a reactive handle (e.g., amine, azide, carboxylic acid). This design facilitates rapid modular assembly with diverse target protein warheads via amide coupling, "click" chemistry, or other bioconjugation techniques [8].
The significance of Conjugate 10 lies in its ability to:
Table 1: Key Characteristics of E3 Ligand-Linker Conjugate 10
Property | Specification |
---|---|
CAS Number | 1073560-68-5 |
Molecular Formula | C₄₇H₅₂N₄O₇ |
Molecular Weight | 784.94 g/mol |
E3 Ligand Class | Typically CRBN or VHL derivative |
Linker Type | Variable (e.g., alkyl, PEG, triazole-containing) |
Terminal Functional Group | Amine, azide, carboxylic acid, alkyne |
Primary Application | PROTAC synthesis via modular conjugation |
A case study highlights its utility: Conjugate 10 derivatives incorporating pomalidomide-PEG4 were conjugated to a FoxP3-binding peptide, creating a PROTAC that effectively degraded FoxP3 in regulatory T cells (Tregs). This degradation reversed Treg-mediated immunosuppression in tumor models and synergized with PD-1 inhibitors or mTOR inhibitors, demonstrating enhanced antitumor immunity [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1